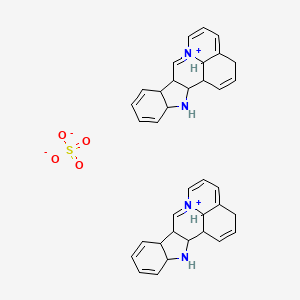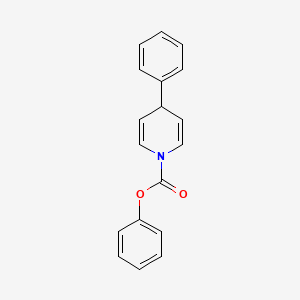
9,9-Dibromo-2,6-dimethylnona-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dibromo-2,6-dimethylnona-2,6-diene is an organic compound with the molecular formula C11H18Br2. It is a derivative of nonadiene, characterized by the presence of two bromine atoms and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibromo-2,6-dimethylnona-2,6-diene typically involves the bromination of 2,6-dimethylnona-2,6-diene. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but with larger quantities of reagents and more stringent control over reaction conditions. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
9,9-Dibromo-2,6-dimethylnona-2,6-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of nonadiene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of 9-substituted-2,6-dimethylnona-2,6-diene derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of nonadiene derivatives with reduced bromine content.
Scientific Research Applications
9,9-Dibromo-2,6-dimethylnona-2,6-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,9-Dibromo-2,6-dimethylnona-2,6-diene involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, enabling the compound to participate in electrophilic addition and substitution reactions. The pathways involved include the formation of carbocation intermediates and subsequent reactions with nucleophiles or electrophiles .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylnona-2,6-diene: Lacks the bromine atoms, resulting in different reactivity and applications.
9,9-Dichloro-2,6-dimethylnona-2,6-diene: Similar structure but with chlorine atoms instead of bromine, leading to variations in chemical behavior.
9,9-Diiodo-2,6-dimethylnona-2,6-diene:
Uniqueness
9,9-Dibromo-2,6-dimethylnona-2,6-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and enable specific types of chemical transformations. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
105865-47-2 |
|---|---|
Molecular Formula |
C11H18Br2 |
Molecular Weight |
310.07 g/mol |
IUPAC Name |
9,9-dibromo-2,6-dimethylnona-2,6-diene |
InChI |
InChI=1S/C11H18Br2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,7,11H,4,6,8H2,1-3H3 |
InChI Key |
HKWOJGPBCYDPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC(Br)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)

![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)

![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
